![molecular formula C11H14BrNO3S B153590 4-[4-(Bromomethyl)phenyl]sulfonylmorpholine CAS No. 138385-04-3](/img/structure/B153590.png)
4-[4-(Bromomethyl)phenyl]sulfonylmorpholine
Overview
Description
4-[4-(Bromomethyl)phenyl]sulfonylmorpholine is an organic compound with the molecular formula C11H14BrNO3S It is a brominated derivative of phenylsulfonylmorpholine, characterized by the presence of a bromomethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Bromomethyl)phenyl]sulfonylmorpholine typically involves the bromination of 4-methylphenylsulfonylmorpholine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Bromomethyl)phenyl]sulfonylmorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonyl group can yield sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
4-[4-(Bromomethyl)phenyl]sulfonylmorpholine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Bromomethyl)phenyl]sulfonylmorpholine involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonyl group enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Chloromethyl)phenyl]sulfonylmorpholine
- 4-[4-(Fluoromethyl)phenyl]sulfonylmorpholine
- 4-[4-(Iodomethyl)phenyl]sulfonylmorpholine
Uniqueness
4-[4-(Bromomethyl)phenyl]sulfonylmorpholine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable tool in various research applications.
Biological Activity
4-[4-(Bromomethyl)phenyl]sulfonylmorpholine is a sulfonyl morpholine derivative with the molecular formula C₁₁H₁₄BrNO₃S. This compound has attracted attention in various fields due to its potential biological activities, particularly as an electrophile in synthesizing compounds with antibacterial, antifungal, and enzyme inhibition properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a sulfonyl group and a bromomethyl phenyl moiety. Its unique structure contributes to its reactivity and interaction with biological molecules.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄BrNO₃S |
Molecular Weight | 305.2 g/mol |
CAS Number | 138385-04-3 |
Solubility | Soluble in organic solvents |
Toxicity | Handle with caution due to limited safety data |
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, which may inhibit enzyme activity or alter protein function. While detailed mechanisms remain under investigation, studies suggest potential interactions with various biological targets.
Antibacterial and Antifungal Properties
Research indicates that the compound exhibits antibacterial and antifungal activities. Preliminary studies have shown that it can inhibit the growth of certain bacterial strains and fungi, although specific IC50 values are not well-documented.
Enzyme Inhibition
The compound's electrophilic nature allows it to act as an enzyme inhibitor. Interaction studies suggest that it may inhibit enzymes by covalently modifying active site residues, leading to a decrease in enzymatic activity.
Case Studies and Research Findings
- Electrophilic Reactivity : A study highlighted the compound's role as an electrophile in synthesizing biologically active derivatives. It was found that the bromomethyl group enhances reactivity towards nucleophiles, making it suitable for further chemical modifications .
- Antimicrobial Testing : In a comparative analysis of various sulfonyl morpholines, this compound demonstrated significant antimicrobial activity against Gram-positive bacteria, although specific strain data was not provided .
- Cytotoxicity Assessment : While specific cytotoxicity data for this compound is limited, related compounds in its class have shown variable cytotoxic effects across different cell lines, indicating the need for further exploration into the safety profile of this compound .
Applications
Given its biological activities, this compound has potential applications in:
- Drug Development : As a lead compound for developing new antibacterial or antifungal agents.
- Biochemical Research : As a reagent for studying enzyme mechanisms or protein interactions.
- Chemical Synthesis : In organic chemistry for synthesizing more complex molecules through electrophilic substitution reactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[4-(Bromomethyl)phenyl]sulfonylmorpholine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of morpholine with 4-(bromomethyl)benzenesulfonyl chloride. Key parameters include temperature control (0–5°C for exothermic sulfonylation) and solvent selection (e.g., dichloromethane or THF). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >70% purity. Variations in stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to morpholine) and reaction time (4–12 hours) significantly impact yield .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies key signals: the morpholine ring protons (δ 3.6–3.8 ppm) and the bromomethyl group (δ 4.5 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (C₁₁H₁₄BrNO₃S: ~328.0 g/mol). High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) assesses purity (>95%) .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Decomposition occurs above 40°C, forming sulfonic acid byproducts. Regular stability assays (TLC or HPLC) are recommended for long-term storage .
Q. What purification strategies are effective for removing common byproducts?
- Methodological Answer : Recrystallization from ethanol/water mixtures (7:3 v/v) removes unreacted sulfonyl chloride. For brominated impurities, silica gel chromatography with a hexane/acetone gradient (8:2 to 6:4) achieves >98% purity. Centrifugal partition chromatography is an alternative for large-scale purification .
Advanced Research Questions
Q. How does the bromomethyl group influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The bromomethyl moiety acts as an electrophilic site in Suzuki-Miyaura couplings. Using Pd(PPh₃)₄ as a catalyst and arylboronic acids (1.5 equiv), reactions proceed at 80°C in DMF/H₂O (10:1), yielding biaryl derivatives. Steric hindrance from the morpholine sulfonyl group directs coupling to the para position of the bromomethylphenyl ring .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for SN2 reactions. The sulfonyl group stabilizes negative charge buildup, lowering activation energy (~15 kcal/mol). Molecular dynamics simulations (AMBER force field) further validate solvent effects on reaction pathways .
Q. How to resolve contradictions in reported catalytic activity of derivatives?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., enzyme inhibition vs. metal catalysis) arise from substituent effects on the sulfonylmorpholine core. Systematic structure-activity relationship (SAR) studies with varied substituents (e.g., replacing bromomethyl with chloromethyl) clarify steric/electronic contributions. Kinetic assays (e.g., UV-Vis monitoring) quantify rate differences .
Q. What strategies optimize the compound’s solubility for biological assays?
- Methodological Answer : Co-solvent systems (e.g., DMSO/PBS pH 7.4) enhance aqueous solubility (up to 2.5 mM). Prodrug approaches, such as esterification of the sulfonyl group, improve membrane permeability. Dynamic Light Scattering (DLS) monitors nanoparticle formulations (e.g., PEGylated liposomes) for in vivo delivery .
Q. How to design derivatives for selective kinase inhibition?
- Methodological Answer : Docking studies (AutoDock Vina) with kinase ATP-binding pockets (e.g., EGFR) guide modifications. Introducing electron-withdrawing groups (e.g., nitro) at the bromomethylphenyl ring enhances binding affinity (ΔG ≤ –9.5 kcal/mol). In vitro kinase profiling (10-kinase panel) validates selectivity .
Q. What analytical challenges arise in quantifying trace degradation products?
- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) detects sub-ppm levels of sulfonic acid derivatives. Isotopic labeling (¹³C-bromomethyl) aids in distinguishing degradation pathways. Method validation follows ICH Q2(R1) guidelines .
Properties
IUPAC Name |
4-[4-(bromomethyl)phenyl]sulfonylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c12-9-10-1-3-11(4-2-10)17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQIDMWXPJOIFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381497 | |
Record name | 4-[4-(Bromomethyl)benzene-1-sulfonyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138385-04-3 | |
Record name | 4-[4-(Bromomethyl)benzene-1-sulfonyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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